4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine group attached to a piperazine ring, which is further connected to a tetrahydroquinazoline moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine under controlled conditions to form 5-fluoropyrimidin-2-yl-piperazine. This step often requires the use of solvents like dichloromethane or acetonitrile and may involve catalysts such as triethylamine.
Cyclization to Tetrahydroquinazoline: The final step involves the cyclization of the piperazine derivative with a suitable quinazoline precursor. This reaction is typically carried out under reflux conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; typically carried out at low temperatures.
Substitution: Amines, thiols; solvents like dimethylformamide or dimethyl sulfoxide; often requires heating or the use of catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced tetrahydroquinazoline derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine and tetrahydroquinazoline moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzene
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H19FN6 |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H19FN6/c17-12-9-18-16(19-10-12)23-7-5-22(6-8-23)15-13-3-1-2-4-14(13)20-11-21-15/h9-11H,1-8H2 |
InChI Key |
CGPMZCKTXYCSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.